molecular formula C13H20O2 B14471772 (3,3-Dimethoxy-2,2-dimethylpropyl)benzene CAS No. 72727-59-4

(3,3-Dimethoxy-2,2-dimethylpropyl)benzene

Cat. No.: B14471772
CAS No.: 72727-59-4
M. Wt: 208.30 g/mol
InChI Key: ONRRGZQJJNDUPR-UHFFFAOYSA-N
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Description

(3,3-Dimethoxy-2,2-dimethylpropyl)benzene is an organic compound with the molecular formula C₁₃H₂₀O₂. It is a branched hydrocarbon with a benzene ring substituted by a 3,3-dimethoxy-2,2-dimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxy-2,2-dimethylpropyl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of benzene with 3,3-dimethoxy-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxy-2,2-dimethylpropyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(3,3-Dimethoxy-2,2-dimethylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxy-2,2-dimethylpropyl)benzene in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as electrophilic aromatic substitution, to yield different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Diethoxy-2,2-dimethylpropyl)benzene: Similar structure but with ethoxy groups instead of methoxy groups.

    (3,3-Dimethoxy-2,2-dimethylpropyl)toluene: Similar structure but with a methyl group on the benzene ring.

Uniqueness

(3,3-Dimethoxy-2,2-dimethylpropyl)benzene is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

72727-59-4

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(3,3-dimethoxy-2,2-dimethylpropyl)benzene

InChI

InChI=1S/C13H20O2/c1-13(2,12(14-3)15-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

ONRRGZQJJNDUPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C(OC)OC

Origin of Product

United States

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